Sodium methyl sulfate can be used as a methylating agent in the synthesis of various organic compounds. For example, it can be used to convert phenol to anisole and synthesize hydroxyanilino quinolines, which are potential RET kinase inhibitors [1, 2].([1] Sigma-Aldrich: , [2] SCBT: )
Sodium methyl sulfate can be used as a starting material for the preparation of methylsulfate anion-based ionic liquids. These ionic liquids are used as catalysts in various organic reactions, including the Morita-Baylis-Hillman reaction [3].([3] Sigma-Aldrich: )
In combination with other materials, sodium methyl sulfate can be used to create hybrid nanomaterials with specific lamellar structures. Researchers use these structures to study self-assembly processes and their potential applications in various fields [4].([4] Sigma-Aldrich: )
Sodium methyl sulfate can be used to study the properties of micelles, which are self-assembled aggregates of molecules in aqueous solutions. Researchers investigate the rate-retarding effects of sodium methyl sulfate on the hydrolysis of specific compounds and its influence on micelle formation and structure [5].([5] Sigma-Aldrich: )
Sodium methyl sulfate is a salt formed by the reaction of sulfuric acid with methanol. It's readily soluble in water and slightly hygroscopic (absorbs moisture from the air) [].
This compound has significance in various research fields, including:
Sodium methyl sulfate has a simple ionic structure. The sodium cation (Na+) and the methyl sulfate anion (CH₃SO₄⁻) are linked by electrostatic attraction. The key feature is the tetrahedral arrangement of the sulfate group (SO₄²⁻) around the central sulfur atom [].
(CH₃OH) + H₂SO₄ -> CH₃NaO₄S + H₂O
Due to safety concerns (discussed later), this reaction should only be performed by trained professionals in a controlled laboratory environment.
This reaction contributes to secondary atmospheric chemistry by forming bisulfate ions from the sulfate radical anion .
Sodium methyl sulfate has been noted for its toxicity and corrosive properties. It can cause skin irritation and serious eye damage upon contact. Its biological activity is primarily of concern in toxicological studies rather than therapeutic applications, as it is not typically used in pharmaceuticals due to its hazardous nature .
Sodium methyl sulfate can be synthesized through various methods:
Sodium methyl sulfate is utilized in several applications:
Research has shown that sodium methyl sulfate interacts significantly with hydroxyl radicals in the atmosphere, leading to its oxidation and transformation into other chemical species. Studies indicate that approximately 40% of sodium methyl sulfate can be oxidized under certain conditions, contributing to the formation of secondary pollutants like bisulfate ions .
Sodium methyl sulfate shares similarities with several other compounds, particularly within the category of organosulfates. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Dimethyl Sulfate | Highly toxic; used as a potent methylating agent. | |
Sodium Sulfate | Commonly used as a drying agent; non-toxic. | |
Methyl Sulfate | Used in similar reactions but less stable than sodium methyl sulfate. | |
Ethyl Methyl Sulfate | Contains an ethyl group; used in similar applications but more complex. |
Sodium methyl sulfate is unique due to its specific role as the smallest organosulfate compound found in atmospheric studies, emphasizing its importance in environmental chemistry compared to its larger counterparts .
Sodium methyl sulfate (CAS 512-42-5) is an organosulfate compound with the molecular formula CH₃NaO₄S and a molecular weight of 134.08 g/mol. It is classified as a sulfuric acid monoester, where a methyl group is bonded to the sulfate anion, stabilized by a sodium counterion. The compound’s systematic IUPAC name, sodium methyl sulfate, reflects its structure, while its SMILES notation is [Na+].COS([O-])(=O)=O.
Sodium methyl sulfate is recognized by multiple synonyms and regulatory identifiers (Table 1), which underscore its role in industrial and research contexts.
Table 1: Chemical Identifiers for Sodium Methyl Sulfate
Identifier | Value |
---|---|
CAS Registry Number | 512-42-5 |
EC Number | 208-142-7 |
UNII | 38W76YJ3JN |
DSSTox Substance ID | DTXSID0042406 |
Molecular Formula | CH₃NaO₄S |
Common Synonyms | Methyl sodium sulfate, Sodium monomethylsulfate, Methyl sulfate sodium salt |
The compound’s crystalline powder form and high water solubility make it suitable for applications requiring ionic reactivity. Its IR and NMR spectra, including distinct FTIR absorptions for sulfate (≈1200 cm⁻¹) and methyl groups (≈2950 cm⁻¹), confirm its structural integrity.
Sodium methyl sulfate emerged as a byproduct of dimethyl sulfate synthesis in the early 20th century. Dimethyl sulfate, a key methylating agent, undergoes hydrolysis to produce methyl bisulfate (CH₃HSO₄), which can be neutralized to form sodium methyl sulfate. Early patents, such as CN103588625A (2013), highlighted methods to repurpose sodium methyl sulfate waste residues into value-added products like anisole, reducing industrial waste.
The compound’s dual functionality—as a methylating agent and surfactant—has driven its adoption across sectors:
Chemical Synthesis:
Surfactants and Detergents:
Pharmaceutical Intermediates:
Table 2: U.S. Production Data (2016–2019)
Year | Production (lb) |
---|---|
2016 | 437,909 |
2017 | 349,036 |
2018 | 300,038 |
2019 | 373,042 |
Data from PubChem (2025) indicates fluctuating production levels, reflecting demand in niche chemical markets.
Contemporary methods focus on optimizing yield and sustainability. For instance, neutralizing methyl hydrogen sulfate (CH₃HSO₄) with sodium hydroxide produces sodium methyl sulfate at scale. A 2025 study demonstrated a 96% yield in methyl salicylate synthesis using dimethyl sulfate as both solvent and methylating agent, with sodium methyl sulfate generated as a recoverable byproduct.
The reaction of p-cresol with dimethyl sulfate represents one of the fundamental approaches for synthesizing sodium methyl sulfate compounds [18]. In this synthetic route, p-cresol undergoes methylation through electrophilic substitution mechanisms involving dimethyl sulfate as the methylating agent [10]. The process typically begins with the sulfonation of toluene using sulfuric acid, followed by basic hydrolysis to yield the cresol intermediate [18].
The conventional industrial production of p-cresol involves a two-step process where toluene is first sulfonated according to the reaction: CH₃C₆H₅ + H₂SO₄ → CH₃C₆H₄SO₃H + H₂O [18]. Subsequently, basic hydrolysis of the sulfonate salt produces the sodium salt of the cresol through the reaction: CH₃C₆H₄SO₃H + 2 NaOH → CH₃C₆H₄OH + Na₂SO₃ + H₂O [18].
The methylation process utilizing dimethyl sulfate occurs through nucleophilic substitution mechanisms where the phenolic oxygen acts as the nucleophile [10]. Dimethyl sulfate serves as an electrophilic methylating reagent that readily transfers methyl groups to nucleophilic substrates such as phenols and alcohols [10]. This reaction pathway is particularly effective for producing methyl sulfate derivatives with high selectivity and yield under controlled conditions [14].
The neutralization and methylation mechanisms underlying sodium methyl sulfate synthesis involve complex interactions between electrophilic and nucleophilic species [10]. The methylation process proceeds through S_N2 nucleophilic substitution mechanisms where the substrate attacks the electrophilic carbon center of the methylating agent [10]. In the case of phenolic substrates, the hydroxyl group can undergo both O-alkylation and C-alkylation depending on reaction conditions and catalyst properties [14].
Temperature plays a critical role in determining the selectivity between O-alkylation and C-alkylation pathways [17]. At elevated temperatures, particularly above 380°C, the methylation of phenol proceeds with high ortho-selectivity, suggesting that the reaction occurs locally around the phenolic hydroxyl group [17]. The ortho/para ratio can exceed 12 under supercritical conditions, indicating a strong preference for ortho-substitution [17].
The neutralization process involves the conversion of acidic intermediates to their corresponding sodium salts through treatment with sodium hydroxide [34]. This step is essential for stabilizing the final product and enhancing its solubility characteristics [32]. The resulting sodium methyl sulfate exhibits high water solubility and acts as an effective surfactant due to its ability to reduce surface tension [32].
Temperature optimization represents a crucial factor in maximizing the efficiency and selectivity of sodium methyl sulfate synthesis [8]. Higher temperatures generally increase reaction rates by providing the necessary activation energy for bond formation and breaking processes [8]. However, excessive temperatures can lead to unwanted side reactions and decomposition of sensitive intermediates [8].
In phenol methylation reactions, temperature control directly influences product distribution and selectivity [27]. Studies have demonstrated that at temperatures around 320-450°C, complete or near-complete conversion can be achieved with appropriate catalysts [14]. The deactivation rate of catalysts also shows temperature dependence, with higher temperatures potentially leading to faster catalyst deactivation due to coke formation [14].
Solvent selection significantly impacts reaction kinetics and product formation [8]. Polar solvents such as dimethylformamide and dimethylacetamide are commonly employed in sulfation reactions due to their ability to dissolve both reactants and facilitate ionic interactions [9]. The choice of solvent affects the reaction mechanism, with protic solvents potentially participating in side reactions while aprotic solvents provide cleaner reaction profiles [9].
Table 1: Temperature Effects on Methylation Reactions
Temperature (°C) | Conversion (%) | Selectivity (%) | Reaction Time (h) |
---|---|---|---|
320 | 40 | 95 | 4 |
350 | 65 | 92 | 3 |
380 | 85 | 88 | 2 |
450 | 95 | 85 | 1.5 |
The data demonstrates the trade-off between conversion and selectivity as temperature increases [27]. Lower temperatures favor higher selectivity but require longer reaction times, while higher temperatures achieve better conversion at the expense of some selectivity loss [27].
Catalytic approaches for sodium methyl sulfate synthesis involve the use of various acid and base catalysts to enhance reaction rates and improve yields [15]. Brønsted acid sites play a crucial role in facilitating phenol methylation reactions, with strong acid sites being particularly effective for achieving high conversion rates [27]. Zeolite catalysts, particularly those with high silica-to-alumina ratios, have shown excellent performance in methylation reactions [27].
The MCM-22 zeolite catalyst has demonstrated outstanding catalytic performance for phenol methylation with methanol, achieving phenol conversion rates of approximately 40% with excellent cresol selectivity exceeding 95% [27]. The catalyst exhibits flexibility in product composition, allowing for the selective production of either p-cresol (40% of total cresols) or m-cresol (50% of total cresols) through temperature regulation [27].
Yield enhancement strategies include the optimization of catalyst acidity, pore structure, and reaction conditions [15]. The use of moderately acidic zeolite catalysts with appropriate pore dimensions facilitates substrate access to active sites while minimizing diffusion limitations [14]. Crystal size effects also influence catalytic performance, with larger crystals providing longer intra-particle residence times that can improve initial activity [14].
Table 2: Catalytic Performance Comparison
Catalyst Type | SiO₂/Al₂O₃ Ratio | Conversion (%) | Selectivity (%) | Yield (%) |
---|---|---|---|---|
MCM-22 | 25 | 42 | 96 | 40 |
MCM-22 | 50 | 38 | 94 | 36 |
H-Beta | 30 | 35 | 92 | 32 |
H-ZSM-5 | 40 | 28 | 89 | 25 |
The data illustrates the superior performance of MCM-22 catalysts with moderate acidity levels [27]. Higher silica-to-alumina ratios generally correlate with improved selectivity but may result in slightly reduced conversion rates [27].
Industrial-scale production of sodium methyl sulfate involves continuous processes designed to maximize efficiency and minimize waste generation [15]. The integration of multiple reaction steps, including methylation, neutralization, and purification, requires careful process design to ensure consistent product quality and yield [15]. Modern industrial facilities employ advanced process control systems to monitor reaction parameters and optimize production conditions in real-time [15].
Flow chemistry approaches have gained prominence in industrial organic synthesis due to their advantages in heat and mass transfer, reaction control, and safety [15]. Continuous flow reactors allow for precise temperature and residence time control, leading to improved selectivity and reduced formation of unwanted byproducts [15]. The scalability of flow processes makes them particularly attractive for large-scale production applications [15].
Process intensification strategies focus on improving reactor design, heat integration, and separation efficiency [15]. The use of microreactor technology enables rapid mixing and enhanced mass transfer, resulting in improved reaction rates and product quality [15]. Heat integration systems recover waste heat from exothermic reactions and utilize it for other process requirements, improving overall energy efficiency [15].
Table 3: Industrial Process Parameters
Parameter | Batch Process | Continuous Flow | Microreactor |
---|---|---|---|
Temperature Control (°C) | ±5 | ±2 | ±1 |
Residence Time (min) | 120-240 | 15-60 | 5-30 |
Yield (%) | 75-85 | 85-92 | 90-95 |
Energy Efficiency | Moderate | High | Very High |
The comparison demonstrates the advantages of advanced reactor technologies for industrial-scale production [15]. Continuous flow and microreactor systems offer superior control and efficiency compared to traditional batch processes [15].
Quality control measures in industrial production include in-line monitoring of reaction progress, product purity analysis, and waste stream characterization [15]. Advanced analytical techniques such as chromatography and spectroscopy provide real-time feedback for process optimization [15]. Environmental considerations drive the implementation of green chemistry principles, including solvent recycling, waste minimization, and energy conservation strategies [15].
Irritant